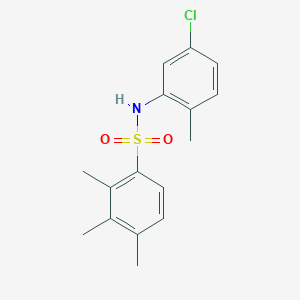

N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

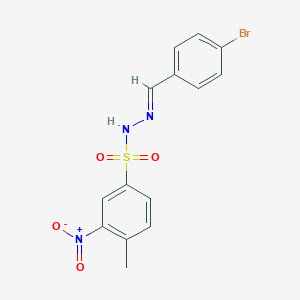

The synthesis of N-aryl-arylsulfonamides, similar to N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide, often involves multi-step processes that may include the reaction of chloroaniline derivatives with sulfonyl chlorides under certain conditions. These processes aim to introduce sulfonamide functionalities to aryl rings and may involve optimizations to improve yields and selectivity (Nikonov et al., 2019).

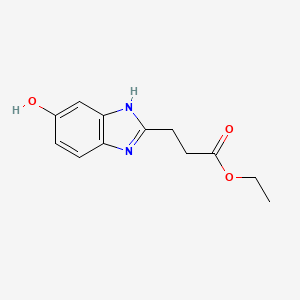

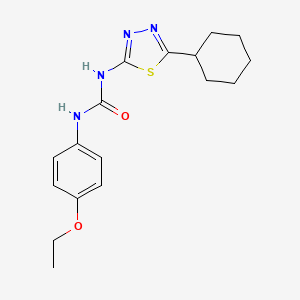

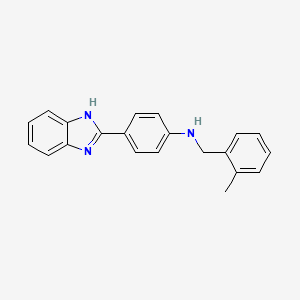

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses. Such studies reveal the spatial arrangement of atoms, the geometry of the molecule, and potential sites for intermolecular interactions. Self-association in solutions has been shown by FTIR-spectroscopy, indicating the compound's propensity for forming dimers or higher-order structures in solvents (Nikonov et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Prothrombin in humans . These proteins play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively.

Mode of Action

Based on the targets of similar compounds, it may inhibit the activity of its target proteins, leading to changes in the biochemical processes they are involved in .

Result of Action

If it acts similarly to its analogs, it could potentially inhibit bacterial growth or affect blood coagulation .

properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-10-6-8-16(13(4)12(10)3)21(19,20)18-15-9-14(17)7-5-11(15)2/h5-9,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKFKGENYBOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)

![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)

![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)

![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)

![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)